molecular formula C10H9IN2O B1450439 3-Ethyl-6-iodoquinazolin-4(3H)-one CAS No. 1480138-28-0

3-Ethyl-6-iodoquinazolin-4(3H)-one

Cat. No.: B1450439
CAS No.: 1480138-28-0
M. Wt: 300.1 g/mol
InChI Key: PZQBVLJKDNFGNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-6-iodoquinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of an iodine atom and an ethyl group in the quinazolinone structure may impart unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-6-iodoquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis may begin with a quinazolinone precursor, such as 4(3H)-quinazolinone.

    Ethylation: The ethyl group can be introduced at the 3-position using ethylating agents such as ethyl iodide (C2H5I) or diethyl sulfate (C4H10O4S) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-iodoquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the quinazolinone ring.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an azide group would yield 3-Ethyl-6-azidoquinazolin-4(3H)-one.

Scientific Research Applications

3-Ethyl-6-iodoquinazolin-4(3H)-one may have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a scaffold for developing new drugs with anticancer, antimicrobial, or anti-inflammatory properties.

    Biological Studies: Investigation of its biological activity and mechanism of action in cellular and molecular studies.

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-Ethyl-6-iodoquinazolin-4(3H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Ethylquinazolin-4(3H)-one: Lacks the iodine atom, which may result in different chemical and biological properties.

    6-Iodoquinazolin-4(3H)-one: Lacks the ethyl group, potentially affecting its reactivity and biological activity.

    3-Methyl-6-iodoquinazolin-4(3H)-one: Similar structure with a methyl group instead of an ethyl group, which may influence its properties.

Uniqueness

3-Ethyl-6-iodoquinazolin-4(3H)-one is unique due to the presence of both an ethyl group and an iodine atom, which may confer distinct chemical reactivity and biological activity compared to other quinazolinone derivatives.

Properties

IUPAC Name

3-ethyl-6-iodoquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O/c1-2-13-6-12-9-4-3-7(11)5-8(9)10(13)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQBVLJKDNFGNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-6-iodoquinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
3-Ethyl-6-iodoquinazolin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
3-Ethyl-6-iodoquinazolin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
3-Ethyl-6-iodoquinazolin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
3-Ethyl-6-iodoquinazolin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
3-Ethyl-6-iodoquinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.